3,7-Dibromo-6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dibromo-6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide is a complex organic compound known for its unique molecular structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine, hydroxyl, methoxy, and phenyl groups attached to a benzofuran core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibromo-6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide typically involves multi-step organic reactions. The process begins with the bromination of a suitable benzofuran precursor, followed by the introduction of hydroxyl and methoxy groups through selective reactions. The final step involves the formation of the carboxamide group by reacting the intermediate compound with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3,7-Dibromo-6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to hydrogen, leading to debromination.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted benzofuran derivatives.
Scientific Research Applications
3,7-Dibromo-6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dibromo-6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dibromo-6-hydroxy-4-methoxybenzofuran
- 3,7-Dibromo-6-hydroxy-N-phenylbenzofuran-5-carboxamide
- 3,7-Dibromo-4-methoxy-N-phenylbenzofuran-5-carboxamide
Uniqueness
3,7-Dibromo-6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide stands out due to the combination of bromine, hydroxyl, methoxy, and phenyl groups in its structure. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H11Br2NO4 |
---|---|
Molecular Weight |
441.07 g/mol |
IUPAC Name |
3,7-dibromo-6-hydroxy-4-methoxy-N-phenyl-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C16H11Br2NO4/c1-22-14-10-9(17)7-23-15(10)12(18)13(20)11(14)16(21)19-8-5-3-2-4-6-8/h2-7,20H,1H3,(H,19,21) |
InChI Key |
CUJPGKJTOPWJBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1C(=CO2)Br)Br)O)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.